

Introduction to Sulfo-Cy5-Maleimide

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Compound of Interest

Compound Name: *Sulfo-Cy5-Mal*

Cat. No.: *B15601081*

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Sulfo-Cy5-Maleimide is a water-soluble, bright, far-red fluorescent dye designed for the covalent labeling of biomolecules.[1][2][3] The "Sulfo" moiety significantly increases its hydrophilicity, making it ideal for reactions in aqueous buffers without the need for organic co-solvents, which can be detrimental to protein structure.[4] The maleimide group is a sulfhydryl-reactive functional group that specifically targets thiol groups found in the side chains of cysteine residues in proteins and peptides.[1][5][6][7]

A primary advantage of using a far-red dye like Sulfo-Cy5 is the low autofluorescence of most biological specimens in this region of the spectrum (excitation ~648 nm, emission ~671 nm), leading to a higher signal-to-noise ratio in fluorescence imaging applications.[1][3]

The Core Reaction: Thiol-Maleimide Chemistry

The conjugation of **Sulfo-Cy5-Maleimide** to a protein or peptide relies on the specific and efficient reaction between the maleimide group and a sulfhydryl (thiol) group.

Reaction Mechanism: The reaction proceeds via a Michael addition mechanism. The nucleophilic thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This results in the formation of a stable, covalent thioether linkage, securely attaching the Sulfo-Cy5 dye to the target molecule.[7] This bond is not reversible under typical biological conditions or in the presence of reducing agents.[7]

Caption: Thiol-Maleimide reaction mechanism.

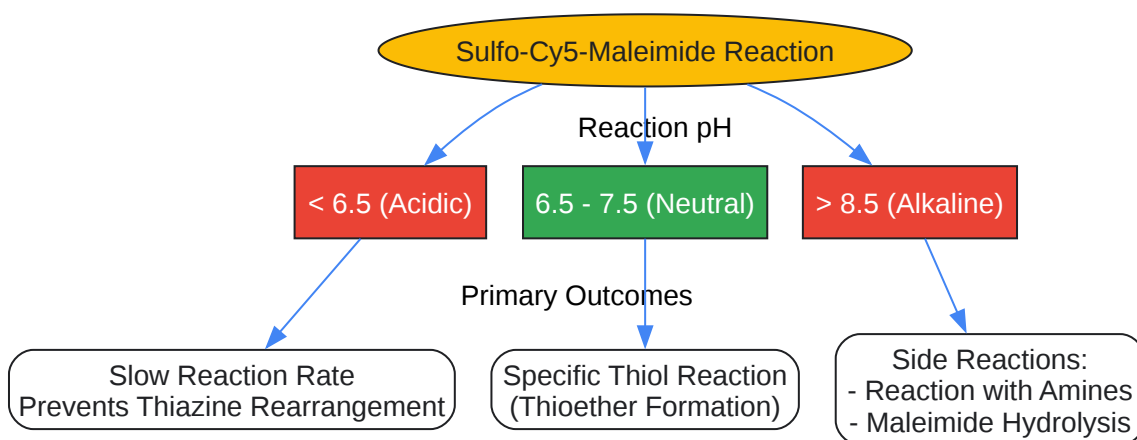
Critical Factors Influencing Reactivity

The success of a labeling reaction with **Sulfo-Cy5-Maleimide** is highly dependent on several key experimental conditions.

pH

The pH of the reaction buffer is the most critical parameter.

- Optimal pH (6.5 - 7.5): In this range, the maleimide group shows high specificity for sulfhydryl groups.[7] The reaction proceeds efficiently to form the desired stable thioether linkage.[7]
- Alkaline pH (> 8.5): At higher pH, the reaction's specificity is compromised. The maleimide group can react with primary amines (e.g., lysine residues), leading to non-specific labeling. [7] Furthermore, the rate of hydrolysis of the maleimide group itself increases, rendering it inactive.[7]
- Acidic pH (< 6.5): The reaction rate slows considerably at acidic pH.[8] However, performing the reaction under acidic conditions (e.g., pH 5.0) can be advantageous to prevent an undesirable side reaction known as thiazine rearrangement, which can occur when labeling a cysteine residue at the N-terminus of a peptide.[9][10]



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Caption: Influence of pH on maleimide reactivity.

Disulfide Bonds and Reducing Agents

Cysteine residues in proteins often exist as oxidized disulfide bonds (-S-S-), which are unreactive towards maleimides.[\[11\]](#) To make these sites available for labeling, these bonds must first be reduced to free thiols (-SH).

- TCEP (tris(2-carboxyethyl)phosphine): This is a highly effective and commonly recommended reducing agent. It is stable, odorless, and does not contain a thiol group itself, meaning excess TCEP does not need to be removed prior to adding the maleimide reagent.
[\[11\]](#)
- DTT (dithiothreitol): While also effective, DTT contains thiol groups and will compete with the protein for reaction with the maleimide. Therefore, any excess DTT must be removed (e.g., by dialysis or gel filtration) before initiating the labeling reaction.

Oxygen Sensitivity

Free thiols are susceptible to re-oxidation back to disulfide bonds in the presence of oxygen. To maximize labeling efficiency, it is crucial to use degassed buffers.[\[11\]](#) This can be achieved by vacuum application or by bubbling an inert gas like nitrogen or argon through the solutions.[\[11\]](#) Performing the reaction in a sealed vial under an inert atmosphere is also recommended.[\[12\]](#)
[\[13\]](#)

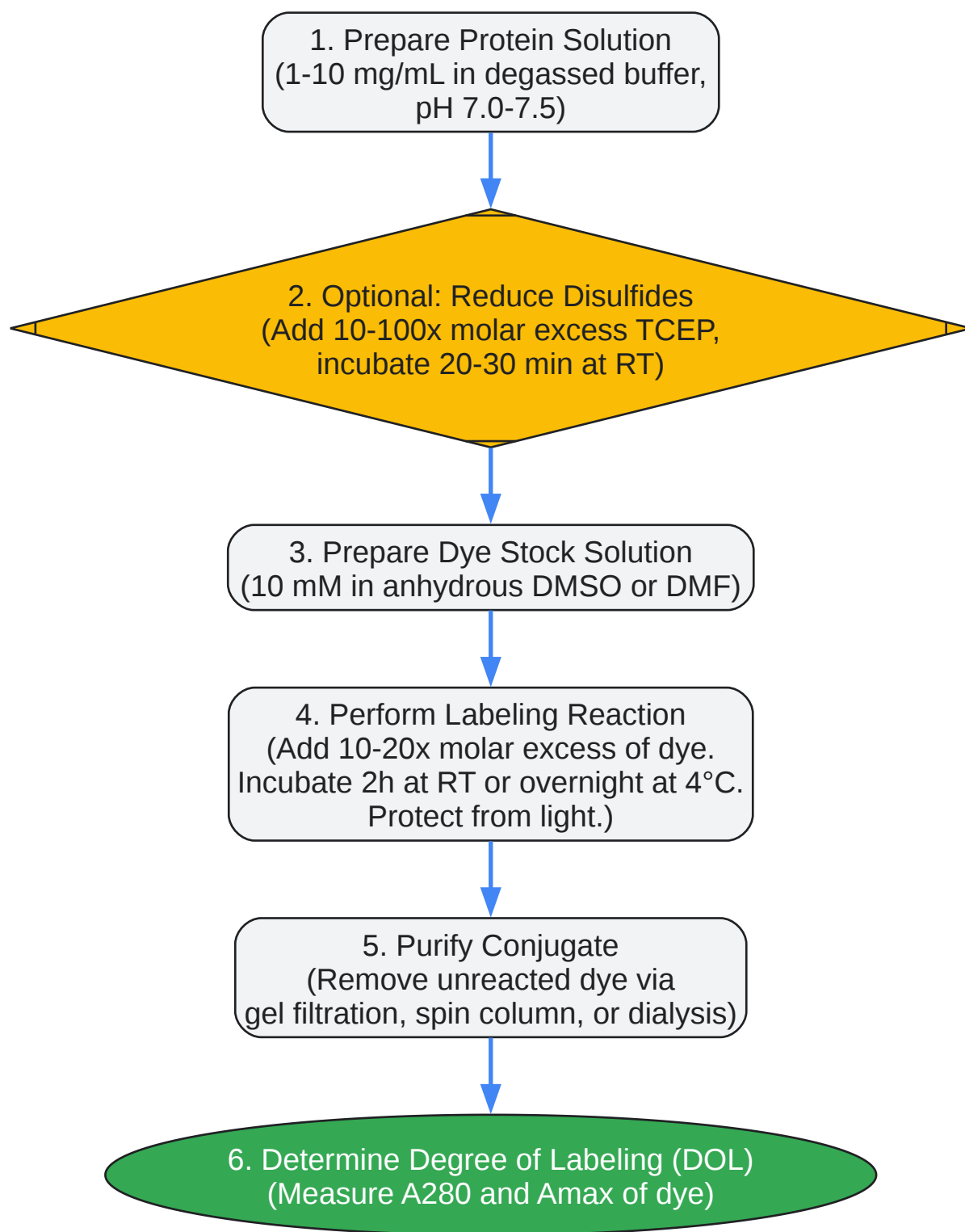
Quantitative Data Summary

The following table summarizes the key properties and reaction parameters for **Sulfo-Cy5-Maleimide**.

Parameter	Value	Source(s)
Excitation Maximum (λ_{ex})	~648 nm	[3]
Emission Maximum (λ_{em})	~671 nm	[3]
Extinction Coefficient	~250,000 $\text{cm}^{-1}\text{M}^{-1}$	[3][6]
Molecular Weight	~872.26 g/mol	[3]
Recommended Reaction pH	7.0 - 7.5	[7][11]
Recommended Dye:Protein Molar Ratio	10:1 to 20:1	[13]
Reaction Time & Temperature	2 hours at RT or Overnight at 4°C	[13]
Solubility	Water, DMSO, DMF	[3]

Detailed Experimental Protocols

A successful labeling experiment follows a logical workflow from preparation to analysis.



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Caption: Experimental workflow for protein labeling.

Step 1: Prepare Protein Solution

Dissolve the protein to be labeled in a degassed, thiol-free buffer at a pH between 7.0 and 7.5. [11] Suitable buffers include PBS, HEPES, or Tris. [11] A protein concentration between 1-10 mg/mL is recommended. [11]

Step 2 (Optional): Reduce Disulfide Bonds

If the protein contains intramolecular disulfide bonds that need to be labeled, they must first be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate the mixture for 20-30 minutes at room temperature. This step should be performed under an inert gas (nitrogen or argon) to prevent re-oxidation of the newly formed thiols. [13]

Step 3: Prepare Dye Stock Solution

Allow the vial of **Sulfo-Cy5-Maleimide** to warm to room temperature. Prepare a stock solution, typically at 10 mM, by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). [13] Vortex briefly to ensure it is fully dissolved. [13] Unused stock solution can be stored at -20°C, protected from light and moisture. [13]

Step 4: Perform the Labeling Reaction

While gently stirring or vortexing the protein solution, add the appropriate volume of the dye stock solution to achieve a 10 to 20-fold molar excess of dye over protein. [13] Flush the reaction vial with an inert gas, seal it tightly, and protect it from light (e.g., by wrapping in aluminum foil). [12] Incubate the reaction for 2 hours at room temperature or overnight at 4°C. [13]

Step 5: Purify the Conjugate

After the incubation, the unreacted, free dye must be separated from the labeled protein. Common methods for purification include size-exclusion chromatography (e.g., gel filtration columns like Sephadex) or dialysis. [2][11] The choice of method depends on the scale of the reaction and the properties of the protein.

Step 6: Determine Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using absorbance measurements.

- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of Sulfo-Cy5 (~648 nm, A_{max}).
- Calculate the corrected protein absorbance, accounting for the dye's absorbance at 280 nm. The correction factor (CF) for Cy5 dyes is typically around 0.05.
 - $A_{280}(\text{corrected}) = A_{280} - (A_{max} \times CF)$
- Calculate the molar concentration of the protein and the dye.
 - Protein Conc. (M) = $A_{280}(\text{corrected}) / \epsilon(\text{protein})$
 - Dye Conc. (M) = $A_{max} / \epsilon(\text{dye})$ (where $\epsilon(\text{dye})$ is $\sim 250,000 \text{ M}^{-1}\text{cm}^{-1}$)
- Calculate the DOL.
 - $\text{DOL} = \text{Dye Conc.} / \text{Protein Conc.}$

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